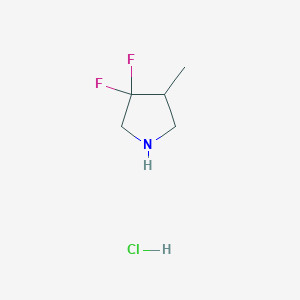
3,3-二氟-4-甲基吡咯烷盐酸盐
描述
3,3-Difluoro-4-methylpyrrolidine hydrochloride is a useful research compound. Its molecular formula is C5H10ClF2N and its molecular weight is 157.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Difluoro-4-methylpyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Difluoro-4-methylpyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物测试
3,3-二氟-4-甲基吡咯烷盐酸盐: 作为高质量的参考标准,应用于药物测试 。其在确保药理学研究的准确性方面起着至关重要的作用,特别是在新药研发中,需要对化学物质进行精确的测量。
药物化学
在药物化学中,该化合物是一种有价值的构建模块。 通过亲核取代反应将氟化的吡咯烷引入分子中,可增强活性药物成分的效力和细胞膜渗透性 .
有机合成
作为有机合成中的构建模块,3,3-二氟-4-甲基吡咯烷盐酸盐有助于复杂有机化合物的合成。 在制备环状和非环状 β-氨基氟烯烃方面尤其有用,这些烯烃是各种合成路线中的重要中间体 .
药物设计
该化合物在药物设计中起着重要作用,它用于创建抑制二肽基肽酶-4 和双亮氨酸拉链激酶等酶的抑制剂。 这些抑制剂在治疗糖尿病和神经退行性疾病等疾病方面具有潜在的治疗应用 .
生物化学
在生物化学中,3,3-二氟-4-甲基吡咯烷盐酸盐应用于研究酶机制和代谢途径。 其氟化的结构使研究人员能够追踪其在生化反应中的路径,从而深入了解分子相互作用和功能 .
工业应用
虽然该化合物的具体工业用途没有得到广泛的记录,但其特性表明其在开发具有独特化学和物理性质的材料方面具有潜在的应用。 它在合成新型化合物中的作用可能扩展到材料科学领域,它可能有助于创建具有增强耐用性或其他理想特性的新型聚合物或涂层 .
生物活性
3,3-Difluoro-4-methylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with significant biological activity, making it a valuable compound in medicinal chemistry. Its unique structure, characterized by the presence of two fluorine atoms on the pyrrolidine ring, enhances its metabolic stability and bioavailability, which are critical factors in drug development.
- Molecular Formula: CHClFN
- Molecular Weight: 157.59 g/mol
- Appearance: Gray solid
- IUPAC Name: 3,3-Difluoro-4-methylpyrrolidine hydrochloride
- SMILES Notation: CC1CNCC1(F)F.[H]Cl
The biological activity of 3,3-difluoro-4-methylpyrrolidine hydrochloride is primarily attributed to its role as a building block in the synthesis of pharmacologically active compounds. It has been shown to interact with various biological targets, modulating enzyme activities and influencing metabolic pathways. Notably, it has potential applications as an inhibitor of Dual Leucine Zipper Kinase (DLK), which is implicated in several disease processes including cancer and diabetes .
Biological Applications
-
Enzyme Inhibition:
- Studies indicate that this compound can inhibit certain enzymes, which may lead to therapeutic applications in treating diseases such as diabetes and cancer. The specific interactions with enzyme targets are still under investigation but show promise for future drug development.
-
Synthesis of Pharmacological Agents:
- It serves as a precursor in the synthesis of various drug candidates, particularly those targeting neurological disorders and metabolic diseases. Its structural features allow for modifications that can enhance efficacy and selectivity.
Case Studies and Research Findings
Several research studies have highlighted the biological activity of 3,3-difluoro-4-methylpyrrolidine hydrochloride:
-
Study on DLK Inhibition:
A recent study explored the synthesis of DLK inhibitors using this compound as a key intermediate. The results demonstrated that derivatives synthesized from 3,3-difluoro-4-methylpyrrolidine showed potent inhibitory activity against DLK, suggesting potential therapeutic applications in neurodegenerative diseases . -
Structural Diversity in Ligands:
Research into the structural diversity at the phenylene core of ligands revealed that modifications incorporating 3,3-difluoro-4-methylpyrrolidine could lead to enhanced binding affinities for target proteins involved in cellular signaling pathways. This study emphasizes the versatility of this compound in designing new therapeutic agents .
Comparative Analysis with Similar Compounds
The following table compares 3,3-difluoro-4-methylpyrrolidine hydrochloride with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methylpyrrolidine | CHN | Lacks fluorine substituents |
| 3-Fluoro-4-methylpyrrolidine | CHFN | Contains one fluorine atom |
| 3,4-Difluoropyrrolidine | CHFN | Contains two fluorine atoms at different positions |
Uniqueness: The defining characteristic of 3,3-difluoro-4-methylpyrrolidine hydrochloride is its specific arrangement of two fluorine atoms on the same carbon atom (C3), significantly altering its chemical properties compared to other similar compounds. This configuration enhances its stability and biological activity, making it particularly valuable in medicinal chemistry applications.
属性
IUPAC Name |
3,3-difluoro-4-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c1-4-2-8-3-5(4,6)7;/h4,8H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWSIBONXMQXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















